molecular formula C14H20N4O4S B6191385 tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate CAS No. 2648940-93-4

tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate

Cat. No.: B6191385
CAS No.: 2648940-93-4
M. Wt: 340.4
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Description

tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate: is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a tert-butyl group, a cyanoethyl group, a pyridinylmethyl group, and a sulfamoyl carbamate moiety. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in various fields of study.

Properties

CAS No.

2648940-93-4

Molecular Formula

C14H20N4O4S

Molecular Weight

340.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biological processes and lead to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

  • tert-butyl N-[(2-cyanoethyl)[(pyridin-2-yl)methyl]sulfamoyl]carbamate
  • tert-butyl N-[(2-cyanoethyl)[(pyridin-4-yl)methyl]sulfamoyl]carbamate
  • tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)ethyl]sulfamoyl]carbamate

Comparison: While these similar compounds share structural similarities with tert-butyl N-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate, they differ in the position of the pyridinyl group or the length of the alkyl chain. These differences can affect their reactivity, binding affinity, and overall biological activity. The unique combination of functional groups in this compound makes it particularly versatile and effective in various applications .

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